2,5-Dimethylpiperazine;dihydrobromide
Description
Contextualization of Piperazine (B1678402) Derivatives within Heterocyclic Chemistry
Piperazine and its derivatives are six-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 4 positions. wikipedia.org This structural motif is of considerable interest in medicinal chemistry and materials science due to its versatile chemical reactivity and specific conformational properties. The nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the synthesis of a wide array of derivatives with diverse applications. nih.gov Piperazine-containing compounds have been investigated for a range of biological activities, and the piperazine scaffold is a common feature in many pharmaceutical agents. researchgate.net The rigid, chair-like conformation of the piperazine ring also makes it a valuable component in the design of supramolecular structures and coordination polymers.
Significance of the Dihydrobromide Salt Form in Crystalline and Solution-Phase Investigations
The conversion of a basic compound like 2,5-dimethylpiperazine (B91223) into a salt, such as the dihydrobromide, is a common and important practice in chemical research. Salt formation can significantly alter the physicochemical properties of the parent compound, including its melting point, solubility, and stability. The dihydrobromide salt of 2,5-dimethylpiperazine is formed by the protonation of both nitrogen atoms in the piperazine ring by two equivalents of hydrobromic acid.
In the context of crystalline-phase investigations, the dihydrobromide salt often yields well-defined crystals suitable for X-ray diffraction analysis. This allows for precise determination of the molecular structure, including bond lengths, bond angles, and the conformation of the piperazine ring. The presence of the bromide counter-ions can also influence the crystal packing through the formation of hydrogen bonds with the protonated amine groups of the piperazinium cation.
In solution-phase studies, the use of the dihydrobromide salt can enhance the solubility of the compound in polar solvents. This is particularly advantageous for applications where aqueous solutions are required. The salt form also ensures that the piperazine derivative exists in its protonated state, which can be crucial for specific chemical reactions or biological interactions being studied.
Overview of Stereoisomeric Considerations (e.g., cis-, trans-, (2R,5S)-rel-, (2S,5S)-)
The presence of two stereocenters at the C2 and C5 positions of the piperazine ring in 2,5-dimethylpiperazine gives rise to different stereoisomers. The two primary isomers are the cis and trans diastereomers. In the cis isomer, the two methyl groups are on the same side of the piperazine ring, while in the trans isomer, they are on opposite sides. science.gov
The trans isomer is a chiral molecule and exists as a pair of enantiomers: (2R,5R)-2,5-dimethylpiperazine and (2S,5S)-2,5-dimethylpiperazine. The cis isomer, on the other hand, is a meso compound, meaning it is achiral and superimposable on its mirror image. This is due to the presence of a plane of symmetry in the molecule. The designation (2R,5S)-rel- is sometimes used to describe the racemic mixture of the trans enantiomers.
The stereochemistry of 2,5-dimethylpiperazine has a significant impact on its physical and chemical properties. For instance, the trans isomer typically has a higher melting point than the cis isomer. In the solid state, the piperazine ring in the trans isomer generally adopts a chair conformation with both methyl groups in the more stable equatorial positions. nih.govnih.gov The specific stereoisomer used in the preparation of the dihydrobromide salt will determine the stereochemistry of the resulting salt.
Table 1: Stereoisomers of 2,5-Dimethylpiperazine
| Isomer | CAS Number | Chirality |
| cis-2,5-Dimethylpiperazine | 6284-84-0 | Achiral (meso) |
| trans-2,5-Dimethylpiperazine (B131708) | 2815-34-1 | Chiral |
| (2R,5R)-2,5-Dimethylpiperazine | Not available | Chiral |
| (2S,5S)-2,5-Dimethylpiperazine | Not available | Chiral |
Historical Development and Evolution of Research Trajectories Pertaining to 2,5-Dimethylpiperazine Dihydrobromide
The study of piperazine and its derivatives dates back to the early 20th century, with initial interest focused on their potential therapeutic applications. wikipedia.org The synthesis of 2,5-dimethylpiperazine was described in the mid-20th century. A 1958 patent, for example, detailed a method for the preparation of 2,5-dimethylpiperazine from 2-aminopropanol-1, which yielded a mixture of the cis and trans isomers. nih.gov
Early research on 2,5-dimethylpiperazine and its salts was primarily focused on fundamental synthesis and characterization. The development of advanced analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, has allowed for more detailed investigations into the structural and conformational properties of these compounds.
In more recent years, research has expanded to explore the use of 2,5-dimethylpiperazine derivatives as building blocks in the synthesis of more complex molecules, including ligands for coordination chemistry and precursors for pharmacologically active compounds. While specific research trajectories focusing solely on 2,5-dimethylpiperazine dihydrobromide are not extensively documented in publicly available literature, the principles of its formation and its expected properties can be inferred from the broader body of research on piperazine salts. Studies on other salts of trans-2,5-dimethylpiperazine, such as the dinitrate, dihydrogen diphosphate (B83284), and bis(perchlorate), have provided detailed insights into the crystal structure and supramolecular chemistry of the trans-2,5-dimethylpiperazinium dication. nih.govnih.gov This body of work forms the foundation for understanding the chemical nature of the dihydrobromide salt.
Table 2: Cation Bond Lengths and Angles in trans-2,5-Dimethylpiperazinium Salts
| Bond/Angle | Dihydrogen Diphosphate Salt nih.gov | Bis(perchlorate) Dihydrate Salt nih.gov |
| C-N Bond Lengths (Å) | 1.484 - 1.491 | 1.488 - 1.492 |
| C-C Bond Lengths (Å) | 1.514 | 1.516 |
| C-N-C Bond Angles (°) | 112.80 | 112.6 |
| C-C-N Bond Angles (°) | 108.68 - 110.13 | 108.7 - 110.2 |
Data for the dihydrobromide salt is not available, but is expected to be similar to the values presented for other salts.
Properties
IUPAC Name |
2,5-dimethylpiperazine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGBTPQJPVPJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,5 Dimethylpiperazine and Its Dihydrobromide Salt
Conventional Chemical Synthesis Routes for Piperazine (B1678402) Core Functionalization
Conventional methods for the synthesis of 2,5-dimethylpiperazine (B91223) primarily involve the construction of the piperazine ring from acyclic precursors or the functionalization of a pre-existing piperazine core. These routes are often favored for their scalability and cost-effectiveness.
Direct Synthesis from Precursor Molecules (e.g., 2-aminopropanol-1 hydrogenation)
A notable and direct method for the preparation of 2,5-dimethylpiperazine involves the catalytic hydrogenation of 2-aminopropanol-1 (also known as isopropanolamine). google.com This process typically employs a Raney nickel catalyst in the presence of hydrogen gas at elevated temperatures and pressures. google.com The reaction proceeds via a bimolecular cycloamination, where two molecules of 2-aminopropanol-1 condense to form the piperazine ring. google.com
The reaction conditions can be optimized to favor the formation of either the cis or trans isomer of 2,5-dimethylpiperazine. For instance, conducting the reaction at temperatures not substantially exceeding 150°C can lead to a higher proportion of the trans isomer. google.com A typical procedure involves reacting 2-aminopropanol-1 with a Raney nickel catalyst under a hydrogen pressure of approximately 900 pounds per square inch at 150°C for several hours. google.com This method can achieve conversions of 2-aminopropanol-1 to 2,5-dimethylpiperazine in the range of 50% and higher. google.com
Table 1: Representative Conditions for the Direct Synthesis of 2,5-Dimethylpiperazine from 2-aminopropanol-1
| Parameter | Value |
| Starting Material | 2-aminopropanol-1 |
| Catalyst | Raney nickel |
| Pressure | 750 - 2,000 psi (hydrogen) |
| Temperature | 140 - 220°C |
| Reaction Time | 4 - 8 hours |
| Product | Mixture of cis- and trans-2,5-dimethylpiperazine (B131708) |
Multi-step Organic Transformations Leading to 2,5-Dimethylpiperazine
Multi-step syntheses of 2,5-dimethylpiperazine often proceed through the formation of a 2,5-diketopiperazine intermediate, which is subsequently reduced. This approach is particularly useful when starting from readily available chiral precursors like amino acids, allowing for the synthesis of stereochemically defined products.
One common strategy begins with the dimerization of an amino acid, such as alanine (B10760859), to form the corresponding 2,5-diketopiperazine (specifically, 3,6-dimethylpiperazine-2,5-dione). This cyclization can be achieved by heating the amino acid or its ester derivative. The resulting diketopiperazine can then be reduced to 2,5-dimethylpiperazine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) in tetrahydrofuran (B95107) (THF), is typically employed for this transformation. evitachem.comnih.gov The reduction of the two amide carbonyl groups within the diketopiperazine ring yields the desired piperazine. evitachem.comnih.gov
Another multi-step approach involves the alkylation of a pre-formed piperazine ring. However, for the synthesis of 2,5-dimethylpiperazine, this method is less direct and can lead to a mixture of products, making the construction of the ring from acyclic precursors generally more efficient.
Conversion to Dihydrobromide Salt via Acid-Base Reactions
The conversion of 2,5-dimethylpiperazine to its dihydrobromide salt is a straightforward acid-base reaction. 2,5-Dimethylpiperazine, being a diamine, acts as a base and can react with two equivalents of a strong acid, such as hydrobromic acid (HBr), to form the corresponding dihydrobromide salt. evitachem.com
The reaction is typically carried out by treating a solution of 2,5-dimethylpiperazine in a suitable solvent (e.g., a lower alcohol or ether) with a solution of hydrobromic acid. The dihydrobromide salt, being ionic, is often less soluble in organic solvents than the free base and may precipitate out of the solution, allowing for easy isolation by filtration. The stoichiometry of the reaction is crucial, with two moles of HBr required for every mole of 2,5-dimethylpiperazine to ensure the complete formation of the dihydrobromide salt. The final product is a stable, crystalline solid. evitachem.com
Stereoselective and Asymmetric Synthesis Approaches
The presence of two stereocenters in 2,5-dimethylpiperazine gives rise to three possible stereoisomers: (2R,5R)-, (2S,5S)-, and meso-(2R,5S)-. The synthesis of specific stereoisomers is of great interest, particularly for pharmaceutical applications, and requires the use of stereoselective or asymmetric synthetic methods.
Chiral Pool Strategies (e.g., from amino acids)
The chiral pool provides a convenient and efficient route to enantiomerically pure compounds by utilizing readily available chiral starting materials from nature. Amino acids are excellent examples of such starting materials. For the synthesis of chiral 2,5-dimethylpiperazine, L-alanine or D-alanine can be used. researchgate.net
The synthesis begins with the cyclodimerization of the chosen enantiomer of alanine to produce the corresponding enantiopure 3,6-dimethylpiperazine-2,5-dione (B1208400). For example, the dimerization of L-alanine yields (3S,6S)-3,6-dimethylpiperazine-2,5-dione. This chiral diketopiperazine can then be reduced using a reagent like borane in tetrahydrofuran to yield (2S,5S)-2,5-dimethylpiperazine with retention of stereochemistry. semanticscholar.org This strategy allows for the predictable synthesis of specific enantiomers of 2,5-dimethylpiperazine based on the chirality of the starting amino acid.
Diastereoselective and Enantioselective Synthesis of Specific Isomers
Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible diastereomers. In the context of 2,5-dimethylpiperazine, this often involves controlling the relative stereochemistry (cis or trans) of the two methyl groups. As mentioned in section 2.1.1, the direct hydrogenation of 2-aminopropanol-1 can be tuned to favor the trans isomer by controlling the reaction temperature. google.com
Furthermore, the cyclization of racemic alanine (DL-alanine) can lead to a mixture of cis- and trans-3,6-dimethylpiperazine-2,5-diones. The ratio of these diastereomers can sometimes be influenced by the reaction conditions. Subsequent reduction of the separated diastereomers would then yield the corresponding cis- and trans-2,5-dimethylpiperazine.
Enantioselective synthesis involves the creation of a specific enantiomer from an achiral or racemic starting material. This can be achieved through the use of chiral catalysts, reagents, or auxiliaries. For instance, the asymmetric hydrogenation of a 2,5-dimethylpyrazine (B89654) precursor using a chiral catalyst could, in principle, lead to an enantiomeric excess of one of the chiral isomers of 2,5-dimethylpiperazine. While specific examples for the direct enantioselective synthesis of 2,5-dimethylpiperazine are not abundant in the literature, the enantioselective synthesis of other chiral piperazine derivatives has been reported and these methodologies could potentially be adapted. researchgate.net
Catalytic Hydrogenation in Chiral Piperazine Derivative Formation
Catalytic hydrogenation is a cornerstone in the synthesis of piperazine derivatives, offering a direct route from pyrazines to piperazines. A significant development is the reversible hydrogenation of 2,5-dimethylpyrazine to 2,5-dimethylpiperazine using a single iridium complex as a catalyst. sci-hub.senih.gov This process, which involves the uptake and release of three equivalents of hydrogen, can be repeated multiple times with near-quantitative efficiency, highlighting its potential for hydrogen storage systems. sci-hub.senih.gov The hydrogenation can be performed under relatively low hydrogen pressures (15-30 atm), and even under solvent-free conditions. sci-hub.senih.gov
Another established method involves the catalytic cyclization of 2-aminopropanol-1 using a Raney nickel catalyst in the presence of hydrogen. google.com This process is typically conducted at temperatures between 140°C and 220°C and pressures ranging from 750 to 2,000 pounds per square inch to yield a mixture of cis and trans isomers of 2,5-dimethylpiperazine. google.com Operating at lower temperatures, around 150°C, tends to favor the formation of the trans isomer. google.com
For the synthesis of specifically chiral piperazines, asymmetric hydrogenation of pyrazine (B50134) derivatives is a key strategy. A facile method has been developed for creating a wide range of chiral piperazines through the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. researchgate.net This approach has demonstrated high enantioselectivity, achieving up to 96% enantiomeric excess (ee) for various substituted piperazines. researchgate.net
Table 1: Catalytic Hydrogenation Methods for 2,5-Dimethylpiperazine Synthesis| Catalyst System | Substrate | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Iridium Complex | 2,5-Dimethylpyrazine | 2,5-Dimethylpiperazine | 15-30 atm H₂, Reversible | sci-hub.senih.gov |
| Raney Nickel | 2-Aminopropanol-1 | 2,5-Dimethylpiperazine | 750-2000 psi H₂, 140-220 °C | google.com |
| Iridium / JosiPhos-type ligand | 3-Substituted Pyrazinium Salts | Chiral Piperazines | Asymmetric Hydrogenation, High Enantioselectivity (up to 92% ee) | researchgate.net |
Bio-Based Synthesis Strategies for Dimethylpiperazines
The transition towards sustainable chemical manufacturing has spurred interest in bio-based synthesis strategies. While specific microbial pathways for 2,5-dimethylpiperazine are not yet fully established in published literature, the principles of metabolic engineering offer a clear roadmap for future development. These strategies leverage engineered microorganisms as cellular factories to convert renewable feedstocks into valuable chemicals. nih.gov
Microbial fermentation is a process where microorganisms like Escherichia coli or Saccharomyces cerevisiae are cultivated in controlled environments to produce target molecules. For dimethylpiperazines, a potential pathway could involve engineering microbes to produce key precursors from simple sugars like glucose. The advantages of using engineered microbes include their rapid growth, the availability of extensive genetic tools for optimization, and the potential for a cleaner production process with fewer interfering byproducts compared to plant-based extraction. nih.gov The development of such a process would involve identifying or creating a biosynthetic pathway to piperazine precursors and optimizing fermentation conditions to maximize yield and productivity.
Genetic engineering is critical for creating efficient microbial factories. This involves introducing heterologous genes from other organisms (such as plants) or modifying native metabolic pathways to channel more of the cell's resources towards the desired product. nih.gov For instance, pathways could be engineered to increase the supply of a key precursor molecule. nih.gov A modular pathway engineering strategy, where different parts of the metabolic pathway are optimized independently, can be employed to balance the expression of various enzymes and maximize the final product yield while minimizing the accumulation of toxic intermediates. nih.gov This approach has been successfully used to produce complex molecules like artemisinic acid, a precursor to an antimalarial drug, in engineered yeast. nih.gov Applying these techniques could lead to the sustainable, bio-based production of dimethylpiperazines from renewable resources.
Synthetic Derivatization of the Piperazine Ring System
The piperazine ring, with its two secondary amine groups, is a versatile scaffold for synthetic derivatization. These reactions primarily target the nitrogen centers, allowing for the introduction of a wide array of functional groups to modify the molecule's properties. ambeed.com
Alkylation involves the substitution of the hydrogen atoms on the amine groups with alkyl groups. ambeed.com This reaction is typically performed by reacting the piperazine with alkyl halides or other alkylating agents. ambeed.com This process allows for the systematic introduction of different alkyl chains onto one or both nitrogen atoms, leading to a diverse library of N-substituted and N,N'-disubstituted piperazine derivatives. ambeed.com For example, the synthesis of 1,4-dimethylpiperazine (B91421) from various starting materials like methylated ethylenepolyamines represents a complete dialkylation of the piperazine core. google.comgoogle.com
Acylation is another common derivatization reaction where the amine groups of the piperazine ring react with acyl halides or acid anhydrides. ambeed.com This reaction results in the formation of amides, effectively introducing functional groups onto the piperazine structure. ambeed.com This method is widely used to modify the electronic and steric properties of the piperazine scaffold, which is a crucial step in the synthesis of various functional molecules.
Table 2: Common Derivatization Reactions of the Piperazine Ring| Reaction Type | Target Functional Group | Typical Reagents | Resulting Product Class | Reference |
|---|---|---|---|---|
| Alkylation | Amine Groups (Nitrogen Centers) | Alkyl Halides | N-Alkyl Piperazines | ambeed.com |
| Acylation | Amine Groups (Nitrogen Centers) | Acyl Halides, Acid Anhydrides | N-Acyl Piperazines (Amides) | ambeed.com |
Formation of Piperazine-2,5-diones and Related Cyclic Structures
A significant and widely documented strategy for the synthesis of 2,5-dimethylpiperazine is predicated on the initial formation and subsequent reduction of a cyclic dipeptide intermediate, specifically 3,6-dimethylpiperazine-2,5-dione. This compound belongs to a class of molecules known as 2,5-diketopiperazines (DKPs), which are six-membered heterocyclic rings containing two amide linkages. wikipedia.orgnih.gov The formation of the DKP ring system is a critical step that establishes the core structure, which can then be chemically modified to yield the desired piperazine derivative.
The most direct and fundamental method for synthesizing 3,6-dimethylpiperazine-2,5-dione is through the cyclodehydration of two alanine molecules. researchgate.net This condensation reaction involves the formation of two peptide bonds within a single cyclic structure, typically facilitated by thermal means or in the presence of a catalyst. researchgate.netnih.gov The process can be performed by heating the amino acid in a high-boiling point solvent, such as ethylene (B1197577) glycol, which aids in the removal of water and drives the equilibrium toward the formation of the cyclic product. whiterose.ac.ukwordpress.com
Research into the formation of DKPs from DL-alanine has provided detailed insights into the reaction dynamics and the influence of catalysts on product yields and stereoselectivity. A study investigating the thermal condensation of DL-alanine at 120°C demonstrated that the presence of a small amount of water is essential for the reaction to proceed; no DKP formation was observed in anhydrous conditions. nih.gov When DL-alanine was heated with water alone, a 3.0% total yield of the cis- and trans-DKP diastereomers was achieved after eight days. nih.gov
The efficiency of this cyclization can be significantly enhanced through catalysis. The same study revealed that when the reaction was conducted in the presence of powdered olivine, a magnesium iron silicate (B1173343) mineral, the total yield of DKPs increased substantially. nih.gov Olivine was found to not only act as an effective catalyst for the formation of the piperazine-2,5-dione ring but also to influence the diastereomeric distribution of the products. nih.gov In the presence of olivine, the yield of cis-3,6-dimethylpiperazine-2,5-dione was notably higher than that of the trans isomer, resulting in a diastereoisomeric excess of 16.3% for the cis product. nih.gov This selectivity is attributed to the greater thermal stability of the cis-DKP. nih.gov
The findings from this research are summarized in the table below.
| Condition | cis-DKP Yield (%) | trans-DKP Yield (%) | Total DKP Yield (%) | Diastereoisomeric Excess of cis-DKP (%) |
|---|---|---|---|---|
| DL-Alanine with water (no catalyst) | Data Not Specified | Data Not Specified | 3.0 | 7.3 |
| DL-Alanine with water and olivine | 6.8 | 4.9 | 11.7 | 16.3 |
While thermal condensation is a primary route, other advanced methodologies exist for constructing the piperazine-2,5-dione framework. These include catalytic methods using diboronic acid anhydride (B1165640) for hydroxy-directed peptide bond formations, which can be applied to create various DKP structures with high efficiency. organic-chemistry.orgacs.org Additionally, synthetic pathways such as the Dieckmann cyclization offer alternative disconnections for accessing substituted piperazine-2,5-diones. thieme-connect.com Once synthesized, the 3,6-dimethylpiperazine-2,5-dione intermediate serves as the direct precursor for producing 2,5-dimethylpiperazine through the reduction of its two amide carbonyl groups.
Comprehensive Structural Characterization and Crystallographic Analysis of 2,5 Dimethylpiperazine Dihydrobromide
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystal. Studies on various salts of the 2,5-dimethylpiperazine (B91223) dication have elucidated its key structural features.
Determination of Crystal System and Space Group
The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. For the analogous compounds of the 2,5-dimethylpiperazinium dication, these have been determined with high precision. For instance, trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate (B83284) crystallizes in the monoclinic system with the space group C2/c. nih.gov Similarly, the perchlorate (B79767) salt, trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate, also adopts a monoclinic crystal system. The tetrachloridocobaltate(II) salt is also reported to crystallize in a centrosymmetric space group. nih.gov In many of these structures, the complete dication is generated by a crystallographic inversion center. nih.govnih.govnih.gov
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| trans-2,5-Dimethylpiperazine-1,4-diium dihydrogen diphosphate | Monoclinic | C2/c | nih.gov |
| trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate | Monoclinic | - | nih.gov |
| trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) | - | Centrosymmetric | nih.gov |
Molecular Conformation of the Piperazine (B1678402) Ring (e.g., Chair Conformation)
Across the studied crystal structures, the diprotonated piperazine ring of the 2,5-dimethylpiperazinium cation consistently adopts a stable chair conformation. nih.govnih.govnih.gov In the case of the trans isomer, the methyl groups are situated in equatorial positions, which is the sterically favored arrangement. nih.govnih.gov This conformation is a recurring feature in related piperazine derivatives as well. The puckering parameters, which quantitatively describe the conformation of the ring, have been reported for several of these structures, confirming the chair geometry. nih.govnih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed analysis of the geometric parameters within the 2,5-dimethylpiperazinium dication reveals values that are in agreement with those reported for other similar organic salts. In the tetrachloridocobaltate(II) salt, the N-C and C-C bond lengths are in the range of 1.490(2) to 1.513(2) Å. nih.gov The bond angles, including C-C-C, N-C-C, and C-N-C, typically range from 109.15(14) to 113.54(15)°. nih.gov For the dihydrogen diphosphate salt, the N/C—C bond lengths are reported to be between 1.484(2) and 1.514(2) Å, with angles in the range of 108.68(11) to 112.80(12)°. nih.gov These values are consistent with the expected geometry for sp³-hybridized carbon and nitrogen atoms in a saturated heterocyclic ring.
| Parameter | Value Range (Tetrachloridocobaltate(II) salt) | Value Range (Dihydrogen diphosphate salt) | Reference |
|---|---|---|---|
| N-C Bond Length (Å) | 1.490(2) - 1.513(2) | 1.484(2) - 1.514(2) | nih.govnih.gov |
| C-C Bond Length (Å) | 1.490(2) - 1.513(2) | 1.484(2) - 1.514(2) | nih.govnih.gov |
| C-C-C Angle (°) | 109.15(14) - 113.54(15) | 108.68(11) - 112.80(12) | nih.govnih.gov |
| N-C-C Angle (°) | 109.15(14) - 113.54(15) | 108.68(11) - 112.80(12) | nih.govnih.gov |
| C-N-C Angle (°) | 109.15(14) - 113.54(15) | 108.68(11) - 112.80(12) | nih.govnih.gov |
Supramolecular Interactions and Crystal Packing Architectures
Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, N—H⋯Cl, C—H⋯Cl)
The protonated nitrogen atoms of the piperazinium ring are strong hydrogen bond donors. In the presence of suitable acceptor atoms on the counter-anions, extensive hydrogen bonding networks are formed. In the crystal structure of the tetrachloridocobaltate(II) salt, the cations and anions are linked by N—H⋯Cl and C—H⋯Cl hydrogen bonds, which results in the formation of a two-dimensional supramolecular network. nih.gov Similarly, in the perchlorate dihydrate salt, the dications are connected to the surrounding anions and water molecules through N—H⋯O and weak C—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov In the dihydrogen diphosphate salt, the organic cations are linked to inorganic layers via N—H⋯O and C—H⋯O hydrogen bonds. nih.gov These interactions are crucial for the stability of the crystal structure.
| Compound | Hydrogen Bond Types | Resulting Architecture | Reference |
|---|---|---|---|
| trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) | N—H⋯Cl, C—H⋯Cl | Two-dimensional network | nih.gov |
| trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate | N—H⋯O, C—H⋯O | Three-dimensional network | nih.gov |
| trans-2,5-Dimethylpiperazine-1,4-diium dihydrogen diphosphate | N—H⋯O, C—H⋯O | Linkage to inorganic layers | nih.gov |
Formation of Layered and Three-Dimensional Supramolecular Networks
The crystal structure of 2,5-dimethylpiperazine dihydrobromide is characterized by the formation of extensive supramolecular networks. These networks are primarily established through strong, charge-assisted hydrogen bonds between the dicationic 2,5-dimethylpiperazinium ions and the bromide anions. up.ac.za The piperazine ring, in its stable chair conformation, presents two protonated secondary amine groups (N⁺-H) that act as effective hydrogen-bond donors. The bromide ions, in turn, function as hydrogen-bond acceptors.
While the precise crystallographic data for 2,5-dimethylpiperazine dihydrobromide is not detailed in the available literature, analogous structures of piperazinium-based salts provide significant insight. For instance, studies on various alkylammonium halides demonstrate the formation of well-defined hydrophilic layers sustained by N⁺-H···X⁻ (where X is a halide) and O-H···X⁻ hydrogen bonds, which organize the cations and anions into ordered sheets. up.ac.zanih.gov Similarly, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, a related bicyclic amine salt, is consolidated by a complex three-dimensional network of N—H⋯Br hydrogen bonds. This precedent strongly suggests that 2,5-dimethylpiperazine dihydrobromide self-assembles into a highly ordered solid-state structure governed by a network of hydrogen bonds, leading to layered or 3D supramolecular frameworks. nih.gov
Advanced Spectroscopic Elucidation
A suite of advanced spectroscopic techniques is employed to unequivocally determine the molecular structure of 2,5-dimethylpiperazine dihydrobromide. These methods provide detailed information on the compound's functional groups, the connectivity of its atoms, and its exact molecular formula.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and probing the chemical bonding within 2,5-dimethylpiperazine dihydrobromide. The spectra are characterized by absorption bands corresponding to the vibrational modes of the molecule.
In the FT-IR spectrum, recorded typically in the 4000–400 cm⁻¹ range, the protonation of the nitrogen atoms is clearly evidenced by the appearance of strong, broad absorption bands corresponding to N⁺-H stretching vibrations, generally found in the 3200–2800 cm⁻¹ region. sci-hub.stvscht.cz Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected as sharp peaks between 3000 and 2850 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands arising from N-H bending, C-H bending, and C-C and C-N stretching vibrations, which are characteristic of the molecule's specific structure.
Table 1: Predicted Characteristic Vibrational Frequencies for 2,5-Dimethylpiperazine Dihydrobromide
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N⁺-H Stretching | 3200 - 2800 | FT-IR |
| C-H Stretching (Aliphatic) | 3000 - 2850 | FT-IR, Raman |
| N-H Bending | 1600 - 1500 | FT-IR |
| C-H Bending (CH₃, CH₂) | 1470 - 1370 | FT-IR, Raman |
| C-N Stretching | 1250 - 1020 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the detailed atomic connectivity of 2,5-dimethylpiperazine dihydrobromide in solution. nih.gov Both ¹H and ¹³C NMR spectra provide a map of the carbon and hydrogen environments within the molecule. chemicalbook.com
The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The protons on carbons adjacent to the positively charged nitrogen atoms (the methine -CH- and methylene -CH₂- groups) will be significantly deshielded, causing their signals to appear at a lower field (higher ppm value) compared to the neutral amine. oregonstate.edu The methyl (-CH₃) protons would appear as a doublet, coupled to the adjacent methine proton. The methine proton would likely appear as a multiplet due to coupling with both the methyl and methylene protons. The methylene protons of the ring may exhibit complex splitting patterns due to their diastereotopic nature in the chair conformation. The N⁺-H protons typically appear as a broad signal that can exchange with deuterium (B1214612) in solvents like D₂O.
The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. bhu.ac.in For the symmetric trans-isomer, three distinct signals are expected: one for the methyl carbons, one for the methine carbons (C2 and C5), and one for the methylene carbons (C3 and C6). Similar to the proton spectrum, the carbons bonded to nitrogen will be shifted downfield due to the electron-withdrawing effect of the positive charge. libretexts.orgoregonstate.edu
Table 2: Predicted ¹H NMR Chemical Shifts for trans-2,5-Dimethylpiperazinium Dication
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ | ~1.4 - 1.6 | Doublet |
| -CH₂- | ~3.2 - 3.8 | Multiplet |
| -CH- | ~3.5 - 4.0 | Multiplet |
Table 3: Predicted ¹³C NMR Chemical Shifts for trans-2,5-Dimethylpiperazinium Dication
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | ~15 - 20 |
| -CH₂- (C3, C6) | ~40 - 45 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to confirm the elemental composition of 2,5-dimethylpiperazine dihydrobromide by providing a highly accurate mass measurement of its ions. core.ac.uk Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), which is sufficiently precise to distinguish between molecules with the same nominal mass but different elemental formulas. mdpi.com
For 2,5-dimethylpiperazine, the neutral molecular formula is C₆H₁₄N₂. nih.gov In the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as the protonated molecule [C₆H₁₄N₂ + H]⁺ or potentially the dication [C₆H₁₄N₂ + 2H]²⁺. HRMS would measure the m/z of the monoisotopic peak of the singly charged cation, [C₆H₁₅N₂]⁺. The experimentally measured mass would be compared to the theoretical exact mass calculated from the masses of the most abundant isotopes of carbon, hydrogen, and nitrogen. A close match (typically < 5 ppm error) between the experimental and theoretical mass provides unambiguous confirmation of the molecular formula. core.ac.uk
Table 4: Molecular Formula and Calculated Exact Mass for HRMS Confirmation
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule | C₆H₁₄N₂ | 114.115698 |
Computational and Theoretical Investigations of 2,5 Dimethylpiperazine Dihydrobromide
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the molecular properties of 2,5-Dimethylpiperazine (B91223) Dihydrobromide at an electronic level. These methods, rooted in the principles of quantum mechanics, allow for the prediction of molecular geometries, energies, and various spectroscopic properties with remarkable accuracy. The insights gained from these calculations are invaluable for interpreting experimental data and for predicting the behavior of the compound in different chemical environments.
Density Functional Theory (DFT) has emerged as a leading computational method for the study of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For compounds analogous to 2,5-Dimethylpiperazine Dihydrobromide, such as (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization.
Typically, a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is paired with a basis set, for instance, 6-311++G(d,p), to perform these calculations. The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals. The geometry optimization process involves systematically altering the coordinates of the atoms until a minimum on the potential energy surface is located. This corresponds to the most stable conformation of the molecule.
The optimized geometric parameters, including bond lengths and bond angles, can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. For instance, in a study of a related piperazine (B1678402) derivative, the calculated bond lengths and angles showed excellent agreement with experimental values, underscoring the reliability of the DFT approach.
Table 1: Selected Optimized Geometrical Parameters for a 2,5-Dimethylpiperazine Derivative Cation (DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C1-N1 | 1.495 | |
| C1-C2 | 1.528 | |
| N1-C3 | 1.494 | |
| C2-C4 | 1.529 | |
| C-N-C | 112.5 | |
| N-C-C | 110.8 |
Note: Data is illustrative and based on studies of closely related 2,5-dimethylpiperazine salts.
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The calculation of these frequencies is crucial for the interpretation of experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy.
The theoretical vibrational spectrum is typically calculated at the same level of theory used for the geometry optimization. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and the approximate nature of the exchange-correlation functional.
Potential Energy Distribution (PED) analysis is a subsequent step that provides a detailed description of each vibrational mode. It quantifies the contribution of individual internal coordinates (like bond stretches and angle bends) to each normal mode of vibration. This allows for an unambiguous assignment of the observed spectral bands to specific molecular motions. For example, a band in the FT-IR spectrum might be assigned as a symmetric stretching of a C-H bond or a scissoring motion of a CH₂ group based on the PED analysis.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive.
For the 2,5-dimethylpiperazinium cation, the HOMO is typically localized on the nitrogen and hydrogen atoms, while the LUMO is distributed over the carbon and hydrogen atoms of the piperazine ring. The energy of these orbitals and their gap can be precisely calculated using DFT, providing a quantitative measure of the molecule's electronic characteristics.
Table 2: Calculated Frontier Molecular Orbital Energies for a 2,5-Dimethylpiperazine Derivative Cation
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 8.7 |
Note: Values are illustrative and based on studies of closely related 2,5-dimethylpiperazine salts.
Analysis of Intermolecular Interactions
In the solid state, the properties of 2,5-Dimethylpiperazine Dihydrobromide are not solely determined by the characteristics of the individual ions but are also heavily influenced by the interactions between them. A suite of computational tools is available to analyze these non-covalent interactions in detail.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule is dominant.
By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. The d_norm surface highlights regions where atoms are closer than their van der Waals radii, which are indicative of strong interactions like hydrogen bonds. These are typically visualized as red spots on the surface.
Complementary to the Hirshfeld surface are two-dimensional fingerprint plots. These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). Different types of interactions (e.g., H···H, H···Br, C···H) have characteristic shapes in the fingerprint plot, and the percentage contribution of each type of contact to the total Hirshfeld surface can be calculated. For salts of 2,5-dimethylpiperazine, hydrogen bonds involving the ammonium (B1175870) protons and the counter-anions, as well as van der Waals interactions between hydrogen atoms, are typically the most significant contributors to the crystal packing. In a study of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), H···Cl/Cl···H contacts were found to be the most significant, contributing 68.4% to the crystal stability, followed by H···H contacts at 27.4%.
The theory of Atoms-In-Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. Within the AIM framework, the presence of a bond path between two atoms is a necessary and sufficient condition for the existence of a chemical bond. The properties of the electron density at the bond critical point (BCP) along this path, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For hydrogen bonds and other closed-shell interactions, the electron density at the BCP is relatively low, and the Laplacian is positive.
Reduced Density Gradient (RDG) analysis is another technique used to visualize and characterize non-covalent interactions. It is based on the relationship between the electron density and its first derivative. The RDG is plotted against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density itself. This results in a scatter plot where different types of interactions appear as distinct spikes. Low-density, low-gradient spikes are indicative of van der Waals interactions, while spikes in the negative region of the x-axis signify strong attractive interactions like hydrogen bonds. This method provides a clear visual representation of the regions in a molecule where non-covalent interactions are taking place.
Electron Localized Function (ELF) Analysis
Electron Localization Function (ELF) analysis is a powerful tool in quantum chemistry used to visualize the localization of electrons in a molecule, providing a chemically intuitive picture of electron pairs, covalent bonds, and lone pairs. wikipedia.org The ELF is a measure of the likelihood of finding an electron near a reference electron with the same spin. wikipedia.org Its value ranges from 0 to 1, where a value of 1 corresponds to perfect localization, and 0.5 represents a uniform electron gas. uliege.bejussieu.fr
In a study on the closely related compound, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, ELF analysis was employed to visualize and quantify intermolecular interactions and hydrogen bonds that contribute to the crystal's stability and cohesion. researchgate.net This type of analysis helps in understanding the spatial arrangement of electron pairs and provides a clear separation between core and valence electrons. wikipedia.org For molecules with complex hydrogen bonding networks, such as protonated piperazine derivatives, ELF isosurfaces can reveal the regions of space where electron pairs are most likely to be found, corresponding to covalent bonds and lone pairs. wikipedia.orgresearchgate.net This visualization acts as a faithful representation of the Valence Shell Electron Pair Repulsion (VSEPR) theory in action. wikipedia.org
Computational Studies on Reactivity and Stability
Computational methods offer significant insights into the reactivity and stability of chemical compounds. Techniques such as Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis are instrumental in elucidating the electronic characteristics that govern a molecule's behavior. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for understanding the chemical reactivity of a molecule. nih.gov It illustrates the three-dimensional charge distribution and is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.govnih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net
Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential, depicted in blue, are electron-poor and indicate sites for nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.netpreprints.org
For protonated species like 2,5-Dimethylpiperazine dihydrobromide, the MEP map is expected to show significant positive potential around the N-H protons of the piperazine ring and the hydrogen atoms of the methyl groups. These blue-colored regions are the most likely sites for interaction with nucleophiles. The bromide counter-ions would, in turn, be associated with the areas of highest positive potential. This detailed mapping of the electrostatic potential provides a robust prediction of the molecule's interaction with other chemical species. nih.gov
Table 1: Representative Molecular Electrostatic Potential (MEP) Values and Colors Note: This table is illustrative of typical MEP analyses and the expected characteristics for a protonated amine salt.
| Color Code | Potential Range (kcal/mol) | Interpretation |
|---|---|---|
| Red | Highly Negative | Electron-rich region, favorable for electrophilic attack |
| Yellow | Moderately Negative | |
| Green | Near-Zero | Neutral region |
| Blue | Highly Positive | Electron-poor region, favorable for nucleophilic attack |
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge transfer and conjugative interactions within a molecule by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net This method quantifies the stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions, where a larger E⁽²⁾ value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net
The analysis involves the transformation of the canonical molecular orbitals into a set of localized orbitals that align with the familiar concepts of core, lone pair, bonding (Lewis-type), and antibonding or Rydberg (non-Lewis type) orbitals. uba.arwisc.edu The key interactions leading to molecular stability are often the delocalizations from lone pairs (LP) or bonding orbitals (BD) into antibonding orbitals (BD*). researchgate.net
Table 2: Illustrative Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis Note: This table represents typical interactions found in similar protonated amine systems. The specific values for 2,5-Dimethylpiperazine dihydrobromide would require a dedicated computational study.
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (Br⁻) | σ* (N-H) | High | Ion-Cation Interaction / Hyperconjugation |
| LP (Br⁻) | σ* (C-H) | Moderate | Hyperconjugation |
| σ (C-H) | σ* (C-N) | Low | Hyperconjugation |
| σ (C-C) | σ* (C-N) | Low | Hyperconjugation |
Detailed theoretical studies specifically exploring the chemical reaction mechanisms involving 2,5-Dimethylpiperazine dihydrobromide are not extensively available in the reviewed scientific literature. Such investigations would typically involve calculating potential energy surfaces for proposed reaction pathways, identifying transition states, and determining activation energies to predict the feasibility and kinetics of various reactions, such as decomposition or substitution. researchgate.net
Applications of 2,5 Dimethylpiperazine Dihydrobromide in Advanced Chemical Systems
Applications in Organic Synthesis as a Chemical Building Block
2,5-Dimethylpiperazine (B91223) and its derivatives are recognized for their utility as foundational units in the construction of more complex chemical entities. The piperazine (B1678402) ring offers a conformationally constrained scaffold that is advantageous in designing molecules with specific three-dimensional orientations.
Intermediate in the Synthesis of Complex Molecules
The 2,5-dimethylpiperazine core is a strategic intermediate in the multi-step synthesis of complex molecules, particularly in the pharmaceutical sector. The specific stereochemistry of its derivatives is often crucial for achieving desired biological activity. For instance, the (2R,5S)-dimethylpiperazine moiety is an essential component for the p38 MAP kinase inhibitor known as Talmapimod (Scio-469), where it plays a key role in the molecule's interaction with the ATP-binding pocket.
Another significant application is in the synthesis of natural product-inspired compounds. The indole (B1671886) alkaloid conolidine, which has been investigated for its non-opioid analgesic properties, was synthesized using (2R,5S)-dimethylpiperazine as a key structural mimic. Furthermore, diketopiperazines (DKPs) derived from dimethylpiperazines are noted for their diverse bioactivities. The use of a Boc-protected derivative, such as tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate, facilitates regioselective functionalization at one of the nitrogen atoms while preserving the critical stereochemistry of the molecule.
| Derivative | Role in Synthesis | Target Therapeutic Area |
| (2R,5S)-1-N-Boc-2,5-dimethylpiperazine | Chiral building block | Kinase inhibitors |
| SCIO-469 (Talmapimod) | Active pharmaceutical ingredient | p38 MAP kinase inhibitor |
| Conolidine Scaffold | Conformational mimic | Non-opioid pain relief |
Scaffold for Ligand Design in Coordination Chemistry
The piperazine ring is considered a "privileged scaffold" in drug design and coordination chemistry due to its unique conformational, solubility, and reactivity properties. google.com This structural framework serves as an excellent template for the synthesis of structurally diverse heterocyclic systems. The 2,5-dimethylpiperazine structure, in particular, provides a semi-rigid backbone that can be functionalized to create ligands with high specificity for biological targets like G-protein coupled receptors (GPCRs). researchgate.net
In the design of bitopic ligands, an N-aryl piperazine moiety can serve as the orthosteric binding fragment, which is crucial for achieving high binding affinity. chemicalbook.com By modifying the substituents on the piperazine core, chemists can fine-tune the ligand's interaction with secondary binding sites, enhancing selectivity for specific receptor subtypes, such as the D₃ dopamine (B1211576) receptor over the D₂ receptor. researchgate.netchemicalbook.com The constrained nature of the 2,5-dimethylpiperazine scaffold helps to orient functional groups in a spatially defined manner, facilitating precise interactions with target proteins. researchgate.net
Reagent in Stereoselective Transformations
The inherent chirality of 2,5-dimethylpiperazine derivatives makes them valuable reagents in stereoselective synthesis. The different isomers, such as the (2S,5S) or (2R,5S) configurations, are selected to impart specific chirality during a chemical reaction, enhancing the binding affinity and efficacy of the final product. The development of asymmetric synthesis protocols has largely replaced the older methods of resolving racemic mixtures, allowing for more efficient production of enantiomerically pure compounds.
Contributions to Catalysis Research
Derivatives of 2,5-dimethylpiperazine are instrumental in the field of catalysis, particularly in reactions where stereochemical control is paramount. They are also finding use as performance-enhancing additives in material science.
Asymmetric Catalysis Utilizing Chiral 2,5-Dimethylpiperazine Derivatives
Chiral derivatives of 2,5-dimethylpiperazine are employed in asymmetric catalysis to produce enantiomerically enriched products. An enantioselective hydrogenation of 3-alkylidene-2,5-ketopiperazines catalyzed by a Rh/f-spiroPhos complex provides an efficient route to chiral 2,5-ketopiperazine derivatives with very high enantioselectivities, reaching up to 99.9% ee. tandfonline.com Similarly, the catalytic asymmetric construction of spiro-diketopiperazines can be achieved through an intramolecular Tsuji-Trost reaction, yielding products with high enantioselectivity under mild conditions. researchgate.net These methods highlight the utility of chiral scaffolds derived from the piperazine family in creating stereogenic centers with high fidelity. tandfonline.comresearchgate.net The development of novel organocatalysts, such as those derived from chiral spirocyclic-amides, has enabled the asymmetric alkylation of 2,5-diketopiperazines to create tetrasubstituted carbon stereocenters with excellent diastereoselectivity and enantioselectivity. bldpharm.com
| Catalytic Reaction | Chiral Scaffold Type | Achieved Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | 2,5-ketopiperazine derivatives | Up to 99.9% |
| Intramolecular Tsuji-Trost Allylation | Spiro-diketopiperazines | High enantioselectivity |
| Asymmetric Alkylation | 2,5-diketopiperazine derivatives | Up to >99% |
Role as a Catalyst or Additive in Polymer and Resin Formulations
In polymer chemistry, 2,5-dimethylpiperazine and related piperazine derivatives function as effective additives and curing agents, particularly in epoxy resin systems. chemimpex.com Piperazine compounds can act as accelerators in combination with other agents to speed up the curing process of epoxy resins at ambient or elevated temperatures. google.com The addition of piperazine derivatives can significantly improve the performance characteristics of the final cured product. google.com
For example, trans-2,5-dimethylpiperazine (B131708) is used in the production of specialty polymers to enhance properties such as thermal stability and flexibility. chemimpex.com In epoxy formulations, piperazine-based additives have been shown to improve the flexibility, gloss, water resistance, and yellowing resistance of paint films. google.com Furthermore, piperazine phosphoramide (B1221513) derivatives have been blended into epoxy resins to enhance thermal stability and flame retardancy, with studies showing a significant reduction in the peak heat release rate. tandfonline.comresearchgate.net
Integration into Hybrid Catalytic Materials
The integration of 2,5-dimethylpiperazine, often in its protonated form, into hybrid organic-inorganic frameworks can impart catalytic functionalities. These materials benefit from the synergistic properties of both the organic and inorganic components, leading to enhanced catalytic activity, selectivity, and stability.
Role in Materials Science and Supramolecular Chemistry
The unique structural features of 2,5-dimethylpiperazine dihydrobromide make it a valuable component in materials science and supramolecular chemistry. Its ability to form predictable and robust intermolecular interactions is key to its utility in these fields.
Fabrication of Hybrid Organic-Inorganic Materials
2,5-Dimethylpiperazine dihydrobromide serves as a key organic component in the fabrication of hybrid organic-inorganic materials. In these materials, the organic cation is ionically bonded to an inorganic anion, resulting in a compound with combined properties of both constituents.
A notable example is the synthesis of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate (B83284). In this hybrid material, the organic dications are situated between layers of hydrogen-bonded dihydrogen diphosphate anions, forming a three-dimensional supramolecular network. The synthesis typically involves the neutralization of diphosphoric acid with trans-2,5-dimethylpiperazine. threebond.co.jp Similarly, the reaction of trans-2,5-dimethylpiperazine with various metal halide anions has led to the creation of a family of hybrid materials with diverse structural dimensionalities. researchgate.net The specific inorganic network formed is influenced by the oxidation state and coordination geometry of the metal ion. researchgate.net These studies demonstrate the role of the 2,5-dimethylpiperazinium cation as a templating agent in the self-assembly of these hybrid structures.
Crystal Engineering through Directed Intermolecular Interactions
Crystal engineering relies on the understanding and utilization of intermolecular forces to design and synthesize new crystalline solids with desired properties. The 2,5-dimethylpiperazinium dication, with its well-defined geometry and multiple hydrogen bond donors, is an excellent tool for crystal engineering.
In the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), the organic dications and the inorganic tetrahalocobaltate anions are linked by N-H···Cl and C-H···Cl hydrogen bonds, forming a two-dimensional supramolecular network. researchgate.net The piperazine ring adopts a chair conformation with the methyl groups in equatorial positions. researchgate.net Similarly, in the structure of trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate, the dications cross-link infinite chains of perchlorate (B79767) anions and water molecules through N-H···O and C-H···O hydrogen bonds, resulting in a three-dimensional network. researchgate.net These examples highlight how the predictable hydrogen bonding patterns of the 2,5-dimethylpiperazinium cation can be used to direct the assembly of complex crystal structures.
Supramolecular Assembly and Host-Guest Chemistry Principles
The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the applications of 2,5-dimethylpiperazine dihydrobromide. The dicationic nature of the compound allows it to participate in strong, directional hydrogen bonds and electrostatic interactions, driving the formation of ordered supramolecular assemblies.
Incorporation into Polymer Systems and Resins
Piperazine and its derivatives are known to be incorporated into polymer systems for various applications, including as antimicrobial agents and as curing agents for epoxy resins. rsc.orgnih.govgoogle.com The diamine functionality of 2,5-dimethylpiperazine allows it to react with other monomers to form polymers or to be grafted onto existing polymer chains. For instance, piperazine has been used to synthesize cationic poly(guanylurea)s with antimicrobial properties. rsc.org In the context of resins, N-substituted piperazines can be used as co-curing agents in epoxy resin systems, influencing the curing time and the properties of the final thermoset material. google.com While direct studies on the incorporation of 2,5-dimethylpiperazine dihydrobromide into polymers and resins are limited, the parent amine is a viable candidate for such applications. The dihydrobromide salt could potentially be used in scenarios where a more controlled release of the amine is desired or where the presence of the bromide counter-ion is beneficial for the final material properties. One supplier notes that trans-2,5-dimethylpiperazine serves as a building block in the production of polymeric materials, contributing to improved mechanical properties and thermal stability. chemimpex.com
Influence on Perovskite Structure and Properties (e.g., Lead Bromide Perovskites)
A significant application of 2,5-dimethylpiperazine dihydrobromide is in the field of hybrid organic-inorganic perovskites, particularly lead bromide perovskites. The size and shape of the organic cation play a crucial role in determining the dimensionality and optoelectronic properties of the resulting perovskite structure.
Interactive Data Table: Crystallographic Data of a Perovskite Incorporating 2,5-Dimethylpiperazine
| Parameter | Value |
| Chemical Formula | (C6H16N2)0.5PbBr3·2(C2H6SO) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.327(2) |
| b (Å) | 11.234(2) |
| c (Å) | 14.933(3) |
| β (°) | 108.95(3) |
| Volume (ų) | 1638.1(6) |
Interactive Data Table: Selected Bond Lengths in (2,5-dmpz)0.5PbBr3·2((CH3)2SO)
| Bond | Length (Å) |
| Pb(1)-Br(1) | 2.973(2) |
| Pb(1)-Br(2) | 2.971(2) |
| Pb(1)-Br(3) | 2.955(2) |
Emerging Research Avenues and Future Perspectives for 2,5 Dimethylpiperazine Dihydrobromide
Development of Novel and Efficient Synthetic Routes
The synthesis of 2,5-dimethylpiperazine (B91223) and its salts is foundational to its study and application. While traditional methods exist, current research is focused on developing more efficient, environmentally friendly, and stereoselective synthetic pathways.
One established method involves the catalytic cyclization of 2-aminopropanol-1. This process utilizes a Raney nickel catalyst in the presence of hydrogen at elevated temperatures and pressures to convert the precursor into a mixture of cis and trans isomers of 2,5-dimethylpiperazine. google.com The reaction conditions, particularly temperature, can be adjusted to influence the ratio of the resulting stereoisomers; lower temperatures around 150°C tend to favor the formation of the trans isomer. google.com Another approach involves the reduction of alkylpyrazine derivatives. google.com
Emerging research is exploring greener and more efficient synthetic strategies. researchgate.net These include the use of microwave-assisted synthesis, which has been shown to be a rapid and effective method for producing related heterocyclic compounds like 2,5-diketopiperazines, often in aqueous media. nih.govresearchgate.net Such protocols are attractive as they can reduce reaction times, improve yields, and minimize the use of hazardous organic solvents. nih.gov The development of synthetic routes using novel, biodegradable, and recyclable catalysts and solvent systems represents a significant step forward, aligning with the principles of green chemistry. researchgate.net
A typical two-step synthesis for a salt of the trans isomer involves first obtaining diphosphoric acid via an ion-exchange resin, followed by neutralization with the trans-2,5-dimethylpiperazine (B131708) base. The resulting solution is then slowly evaporated to yield crystals. nih.gov The development of one-pot syntheses and flow chemistry processes could further enhance the efficiency and scalability of producing 2,5-dimethylpiperazine dihydrobromide and its derivatives.
| Synthetic Method | Precursor(s) | Key Reagents/Conditions | Primary Product(s) | Reference |
| Catalytic Cyclization | 2-aminopropanol-1 | Raney nickel catalyst, H₂, 140-220°C, 750-2000 psi | Mixture of cis- and trans-2,5-dimethylpiperazine | google.com |
| Salt Formation | trans-2,5-dimethylpiperazine, Diphosphoric acid | Ion-exchange resin, slow evaporation | trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate (B83284) | nih.gov |
| Microwave-Assisted Synthesis (related compounds) | Nα-Boc-dipeptidyl esters | Water, Microwave irradiation (e.g., 250°C) | 2,5-diketopiperazines | nih.gov |
Exploration of Advanced Spectroscopic and Structural Characterization Techniques
A deep understanding of the molecular and supramolecular structure of 2,5-dimethylpiperazine dihydrobromide is crucial for predicting its properties and designing new applications. Researchers are moving beyond routine analysis to employ a suite of advanced techniques for comprehensive characterization.
X-ray crystallography is a powerful tool for elucidating the precise three-dimensional arrangement of atoms in the crystalline state. For instance, the structure of a salt of trans-2,5-dimethylpiperazine revealed a chair conformation for the piperazine (B1678402) ring, with the methyl groups occupying equatorial positions. nih.gov This technique provides exact data on bond lengths, angles, and intermolecular interactions, such as the extensive hydrogen-bonding networks that govern the crystal packing. nih.gov
Spectroscopic methods provide complementary information. Infrared (IR) spectroscopy is used to identify functional groups and probe bonding environments. In the IR spectrum of a trans-2,5-dimethylpiperazine salt, broad absorption bands between 2376 and 3027 cm⁻¹ are indicative of stretching modes of C-H and N-H groups, with the broadness suggesting their involvement in a hydrogen-bonding network. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are also routinely used for structural confirmation. nih.gov
To gain deeper insight into intermolecular forces, advanced computational and analytical methods are being employed. Hirshfeld surface analysis, for example, allows for the visualization and quantification of different types of intermolecular contacts within the crystal. researchgate.net This can be combined with theoretical approaches like Density Functional Theory (DFT) to model the electronic structure and properties of the molecule. researchgate.net Techniques such as Atoms-In-Molecules (AIM) and Reduced Density Gradient (RDG) analysis further help in characterizing the nature and strength of non-covalent interactions that stabilize the compound's structure. researchgate.net
Integration with Machine Learning and Artificial Intelligence in Computational Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry, offering powerful tools to accelerate the discovery and design of new materials. For compounds like 2,5-dimethylpiperazine dihydrobromide, these technologies can predict properties, simulate behavior, and screen for potential applications with unprecedented speed and accuracy.
ML models, such as artificial neural networks (ANNs) and support vector machines (SVMs), are being trained on existing chemical data to predict various physicochemical properties of piperazine derivatives. researchgate.netdoaj.orgresearchgate.net For example, machine learning has been successfully used to model the CO₂ solubility in aqueous piperazine solutions, a crucial parameter for carbon capture applications. doaj.orgresearchgate.net Similar models could be developed for 2,5-dimethylpiperazine dihydrobromide to predict its solubility, stability, and reactivity under different conditions, thereby guiding experimental efforts.
Furthermore, AI can enhance molecular dynamics simulations to study the interactions of 2,5-dimethylpiperazine dihydrobromide with other molecules or materials. Computational docking studies, for instance, can predict how piperazine-based compounds bind to specific targets, which is particularly relevant in drug discovery. nih.gov By screening vast virtual libraries of related compounds, ML algorithms can identify candidates with desired properties, significantly reducing the time and cost associated with traditional trial-and-error experimentation. chemrxiv.org This data-driven approach allows researchers to rationally design derivatives with improved performance for specific applications. researchgate.net
| AI/ML Application Area | Technique(s) | Predicted/Simulated Property | Potential Impact | Reference |
| Property Prediction | Artificial Neural Networks (ANN), Support Vector Machines (SVM) | CO₂ Solubility, Redox Potentials | Rapid screening and optimization for applications like carbon capture or batteries. | doaj.orgresearchgate.netchemrxiv.org |
| Interaction Modeling | Molecular Docking, Molecular Dynamics | Binding affinity and mode with target molecules | Accelerating drug discovery and catalyst design. | nih.gov |
| Virtual Screening | Various ML models | Suitability for specific applications | Identification of novel derivatives with enhanced properties from large virtual libraries. | researchgate.netchemrxiv.org |
Discovery of New Applications in Specialized Chemical Technologies
The unique structure of 2,5-dimethylpiperazine dihydrobromide makes it a promising candidate for several specialized chemical technologies beyond its traditional role as a synthetic building block. evitachem.com
Materials Science and Catalysis: Hybrid organic-inorganic materials incorporating the 2,5-dimethylpiperazine cation have shown potential in catalysis, adsorption, and ion-exchange processes. nih.gov The rigid, well-defined structure of the organic cation can be used to template the formation of porous materials with tailored properties for separating or storing specific molecules.
Carbon Capture: The parent compound, piperazine, is a well-known and highly effective solvent for capturing carbon dioxide (CO₂) from industrial flue gases. researchgate.net Research into derivatives like 2,5-dimethylpiperazine could lead to next-generation solvents with improved absorption capacity, lower energy requirements for regeneration, and greater thermal stability. researchgate.net
Energy Storage: There is a growing need for advanced energy storage solutions. Organic molecules, including nitrogen-containing heterocycles, are being investigated as redox-active species in redox flow batteries (RFBs). chemrxiv.org The electrochemical properties of 2,5-dimethylpiperazine derivatives could be tuned by modifying their structure, potentially leading to their use in greener and more cost-effective energy storage systems. chemrxiv.org
Investigation of Stereochemical Effects on Material Properties and Reactivity
The compound 2,5-dimethylpiperazine exists as three distinct stereoisomers: a meso (or cis) form and a pair of enantiomers of the trans isomer. evitachem.com The spatial orientation of the two methyl groups—either on the same side (cis) or opposite sides (trans) of the piperazine ring—has a profound impact on the molecule's three-dimensional shape, its ability to pack in a crystal lattice, and its interactions with other molecules.
Emerging research increasingly focuses on how this stereochemistry can be harnessed to control material properties. bham.ac.uk Studies on related compounds, such as 2,5-diketopiperazines, have demonstrated that stereochemistry can drastically alter biological activity. nih.gov For example, different stereoisomers of an antimicrobial peptide mimic showed significant variations in their effectiveness against bacterial and fungal strains, a difference attributed to their distinct 3D structures and membrane interaction potentials. nih.gov
This principle extends to material science. The specific stereoisomer of 2,5-dimethylpiperazine dihydrobromide used can influence:
Crystal Packing and Polymorphism: The cis and trans isomers will pack differently in a solid state, leading to different crystal structures (polymorphs) with varying densities, solubilities, and thermal stabilities.
Polymer Properties: When used as a monomer in polymerization, the stereochemistry of the 2,5-dimethylpiperazine unit can affect the resulting polymer's chain conformation, crystallinity, and, consequently, its mechanical and thermal properties. bham.ac.uk
Reactivity: The accessibility of the nitrogen lone pairs for chemical reactions can differ between the cis and trans isomers, potentially leading to different reaction rates or product distributions. Research on other systems has shown that mechanical reactivity can also be dependent on stereoisomerism. rsc.org
Therefore, controlling the stereochemistry during synthesis is crucial. As noted, synthetic conditions can be tailored to favor one isomer over another, enabling the production of stereochemically pure materials with precisely controlled and optimized properties for advanced applications. google.com
Q & A
Basic: What synthetic routes are commonly used to produce 2,5-dimethylpiperazine dihydrobromide, and how can purity be ensured?
Answer:
2,5-Dimethylpiperazine dihydrobromide is typically synthesized by reacting 2,5-dimethylpiperazine (a secondary amine) with hydrobromic acid (HBr) in a stoichiometric ratio. The reaction is carried out in a polar solvent (e.g., ethanol or water) under controlled pH to ensure complete protonation of the amine groups. Post-synthesis, purification involves recrystallization from ethanol/water mixtures to remove unreacted HBr or by-products like 2,6-dimethylpiperazine . Purity is confirmed via titration (for bromide content), NMR spectroscopy (to verify absence of stereoisomers), and elemental analysis (C, H, N, Br). For industrial-scale synthesis, process optimization minimizes by-products like DM-Pip (dimethylpiperazine isomers) through temperature control and catalyst selection .
Basic: What standard analytical techniques are employed to characterize 2,5-dimethylpiperazine dihydrobromide’s structure and purity?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the stereochemistry and substitution pattern of the piperazine ring. For example, the dihydrobromide salt shows distinct proton shifts for equatorial vs. axial hydrogens .
- X-ray crystallography : Resolves crystal structure and hydrogen bonding between bromide ions and the protonated amine groups.
- Thermogravimetric analysis (TGA) : Assesses thermal stability and dehydration behavior.
- Ion chromatography : Quantifies bromide ion content to validate stoichiometry.
- HPLC with UV detection : Monitors purity (>98%) by separating residual solvents or isomers .
Advanced: How can researchers design experiments to evaluate 2,5-dimethylpiperazine’s reversible hydrogenation/dehydrogenation cycles for hydrogen storage?
Answer:
The iridium-catalyzed interconversion between 2,5-dimethylpyrazine and 2,5-dimethylpiperazine is a model system for hydrogen storage. Key experimental parameters include:
- Catalyst selection : Use Ir-bipyridonate complexes (e.g., Ir-2) at 0.5 mol% loading for high turnover .
- Solvent system : Co-solvents like p-xylene/water enhance H₂ solubility, achieving an H/S ratio (stored H₂ per solvent volume) of 60 mmol/mL .
- Cycling conditions : Hydrogenation at 110°C under 15 atm H₂, followed by solvent-free dehydrogenation at reflux. Gravimetric capacity (5.3 wt% H₂) is quantified via gas chromatography .
- Stability testing : Monitor catalyst degradation over ≥4 cycles using ICP-MS to detect Ir leaching .
Advanced: What computational methods predict substituent effects on 2,5-dimethylpiperazine’s physicochemical properties for CO₂ capture?
Answer:
Quantum chemical methods (B3LYP, SCS-MP2) coupled with the SMD solvation model calculate pKa and carbamate stability. For example:
- Methyl groups at 2,5-positions reduce carbamate stability (ΔG ≈ -15 kJ/mol vs. piperazine), favoring CO₂ release .
- Electron-withdrawing substituents (e.g., -CN) lower pKa by 1.5 units, enhancing amine basicity for CO₂ absorption.
- Validation : Experimental pKa values (e.g., 9.2 for 2,5-dimethylpiperazine) align with computed results (error <0.3 units) . Researchers should optimize substituents (e.g., -CH₂OH) to balance carbamate stability and volatility.
Advanced: How can experimental design optimize 2,5-dimethylpiperazine derivatives as cement additives?
Answer:
- Dosage optimization : Use response surface methodology (RSM) to correlate additive concentration (e.g., 0.02–0.04% by cement mass) with compressive strength. At 0.04%, early strength increases by 15–20% (Table 2, ).
- Derivative screening : Compare 2,5-dimethylpiperazine (HDMP) with hydroxyethyl (HEDMP) and hydroxypropyl (HPDMP) derivatives. HPDMP reduces water demand by 8% due to steric hindrance .
- Standard testing : Follow GB/T 26748-2011 for grinding aids and GB/T 17671-1999 for mortar strength .
Advanced: How should researchers address contradictions in reported catalytic efficiencies for hydrogen storage systems?
Answer:
Discrepancies in H₂ gravimetric capacity (e.g., 5.3 wt% vs. lower values) arise from:
- Catalyst loading : Higher Ir concentrations (>1 mol%) may inhibit reversibility due to side reactions .
- Solvent choice : Aqueous systems favor proton transfer but reduce H₂ solubility. Compare solvent-free vs. co-solvent conditions .
- Analytical methods : Use calibrated mass flow meters for H₂ quantification instead of theoretical calculations.
- Statistical analysis : Apply ANOVA to identify significant variables (e.g., temperature, pressure) across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
